![molecular formula C12H22N2O2 B3320678 tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate CAS No. 1258649-89-6](/img/structure/B3320678.png)

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate

Overview

Description

“tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate” is a chemical compound with the CAS Number: 1909336-06-6 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-7-14-9-13(10)5-4-6-13/h10,14H,4-9H2,1-3H3, (H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 240.35 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.Scientific Research Applications

Differential Effects on 5-HT Release

Research has explored the differential effects of compounds structurally similar to tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate on neurotransmitter release. For instance, the selective 5-HT1A receptor antagonist WAY-100135 was found to attenuate the inhibitory effects of certain ligands, such as buspirone and NAN-190, on 5-hydroxytryptamine (5-HT) release, suggesting intricate interactions at the receptor level (Routledge et al., 1995).

Environmental Implications and Decomposition

Studies have analyzed the environmental implications and decomposition mechanisms of compounds related to this compound. For example, the adduction of DNA with methyl tert-butyl ether (MTBE) in mice and its subsequent implications have been investigated, indicating potential environmental and biological effects (Yuan et al., 2007). Additionally, the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE, a structurally related compound, has been demonstrated, suggesting potential industrial applications for waste management and environmental remediation (Hsieh et al., 2011).

Electrophysiologic and Antiarrhythmic Effects

Research on compounds structurally related to this compound has also delved into their electrophysiologic and antiarrhythmic effects. A study on the antiarrhythmic agent AZD1305 revealed its potential in suppressing triggers responsible for the genesis of atrial fibrillation and other atrial arrhythmias, which may have broader implications for cardiovascular therapeutics (Sicouri et al., 2010).

Environmental Occurrence and Toxicity of Related Compounds

Considerable research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) related to this compound. Studies have highlighted the detection of SPAs in various environmental matrices and human tissues, along with their potential toxicological effects, suggesting the need for continued monitoring and assessment of such compounds (Liu & Mabury, 2020).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name |

tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOSEKNVWYWWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC12CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

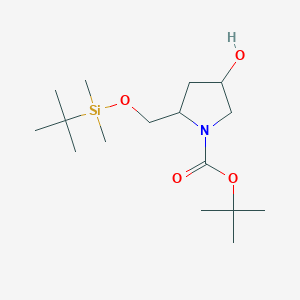

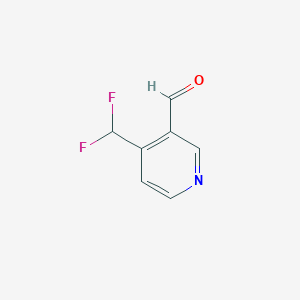

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)

![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

![7-Methylene-2-oxaspiro[3.5]nonane](/img/structure/B3320625.png)

![[5-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B3320635.png)